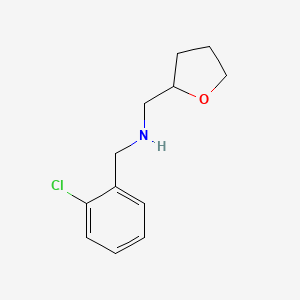

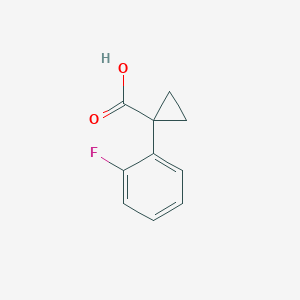

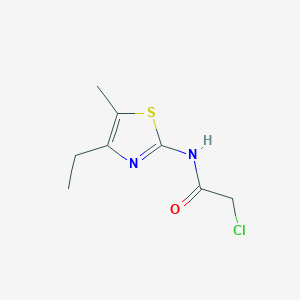

![molecular formula C10H14ClNO2 B1351711 2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol CAS No. 99513-36-7](/img/structure/B1351711.png)

2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-Chlorophenoxy)ethyl)aminoethanol (2-CEEA) is a synthetic compound that has a wide variety of applications in scientific research. It is a simple, yet powerful, compound that can be used to study a variety of biochemical and physiological processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-CEEA.

Scientific Research Applications

1. Peptide Synthesis

The 2-(diphenylphosphino)ethyl group, related to 2-{[2-(4-chlorophenoxy)ethyl]amino}ethanol, has been utilized in peptide chemistry for carboxyl-protection of amino acids or peptides. This group can be easily introduced and is stable under standard conditions for peptide synthesis. Its deprotection is achieved under mild conditions, making it valuable in peptide synthesis (Chantreux, Gamet, Jacquier, & Verducci, 1984).

2. Antihypoxic Activity

Compounds synthesized from reactions involving 2-(2-aminoethoxy)ethanol, closely related to this compound, have shown antihypoxic activity. This suggests potential therapeutic applications in conditions related to hypoxia (Gein et al., 2015).

3. Antimicrobial Activity

Similar compounds derived from the reaction of 2-(2-aminoethoxy)ethanol have been studied for their antimicrobial activity. This indicates potential uses in developing new antimicrobial agents (Gein, Odegova, Rogachev, Bobyleva, & Gein, 2015).

4. Chemical Synthesis and Modification

The molecule has been involved in various synthetic processes, such as the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, indicating its utility in complex chemical synthesis and molecular modification (Wu, 2011).

5. Solubility Studies

Studies on the solubility of compounds similar to this compound in various solvents contribute to understanding its behavior in different environments, which is crucial for its application in chemical processes (Yao, Xia, & Li, 2017).

6. Receptor Research

Structural modifications of molecules closely related to this compound have been used to study sympathomimetic activity and differentiate receptor populations. This is significant for pharmacological research (Lands, Ludueña, & Buzzo, 1967).

7. Corrosion Inhibition

Derivatives of similar compounds have been investigated for their inhibitive action against corrosion of mild steel in acidic solutions. This opens potential applications in industrial corrosion prevention (Herrag et al., 2010).

8. Protein Amino Acid Derivatization

The compound's related derivatives have been used in the derivatization of protein amino acids for gas chromatography/mass spectrometry, indicating its usefulness in analytical chemistry (Vatankhah & Moini, 1994).

properties

IUPAC Name |

2-[2-(4-chlorophenoxy)ethylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2/c11-9-1-3-10(4-2-9)14-8-6-12-5-7-13/h1-4,12-13H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKVPWXVYQWHAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCNCCO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392621 |

Source

|

| Record name | 2-{[2-(4-Chlorophenoxy)ethyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99513-36-7 |

Source

|

| Record name | 2-{[2-(4-Chlorophenoxy)ethyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1351632.png)

![5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351656.png)

![4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1351662.png)

![pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B1351664.png)